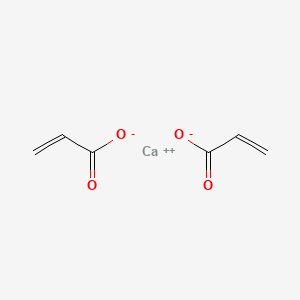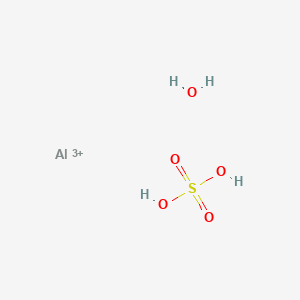
Calcium acrylate
Vue d'ensemble
Description
Calcium acrylate is a chemical compound formed by the reaction of calcium ions with acrylic acid. It is a salt of acrylic acid and calcium, and it is commonly used in various industrial applications due to its unique properties. This compound is known for its ability to form polymers, which makes it useful in the production of various materials, including coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium acrylate can be synthesized through the reaction of calcium carbonate with acrylic acid. The reaction typically involves the following steps:
Reaction: Calcium carbonate is reacted with acrylic acid in an aqueous solution. This reaction produces this compound and carbon dioxide gas. [ \text{CaCO}_3 + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{Ca(CH}_2=\text{CHCOO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Polymerization: The resulting this compound can undergo polymerization in the presence of an initiator, such as ammonium persulfate, to form a polymer.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow processes. These processes involve the reaction of acrylic acid with calcium carbonate in a controlled environment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium acrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polyacrylate, which is used in various applications such as superabsorbent polymers.
Crosslinking: It can undergo crosslinking reactions to form three-dimensional polymer networks, which are useful in the production of hydrogels and other materials.
Common Reagents and Conditions:
Initiators: Ammonium persulfate is commonly used as an initiator for the polymerization of this compound.
Crosslinking Agents: N,N’-methylene bisacrylamide is often used as a crosslinking agent to form hydrogels.
Major Products Formed:
Polyacrylate: A polymer formed from the polymerization of this compound.
Hydrogels: Crosslinked polymer networks formed from this compound and crosslinking agents.
Applications De Recherche Scientifique
Calcium acrylate has a wide range of applications in scientific research, including:
Biology: this compound-based hydrogels are used in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic the extracellular matrix.
Medicine: It is used in the development of drug delivery systems, where the polymer matrix can control the release of therapeutic agents.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of calcium acrylate involves its ability to form polymers and crosslinked networks. The calcium ions interact with the carboxylate groups of the acrylic acid, leading to the formation of a stable polymer matrix. This matrix can encapsulate various substances, making it useful in applications such as drug delivery and tissue engineering. The molecular targets and pathways involved include the interaction of calcium ions with carboxylate groups and the subsequent polymerization and crosslinking reactions.
Comparaison Avec Des Composés Similaires
Calcium acrylate can be compared with other similar compounds, such as:
Sodium acrylate: Similar to this compound, sodium acrylate is a salt of acrylic acid and sodium. It is also used in the production of superabsorbent polymers.
Potassium acrylate: Another salt of acrylic acid, potassium acrylate is used in similar applications as this compound but has different solubility and reactivity properties.
Magnesium acrylate: This compound is used in similar applications but has different mechanical properties and reactivity compared to this compound.
Uniqueness of this compound: this compound is unique due to its ability to form stable polymer networks and its excellent adhesion properties. It is also biocompatible, making it suitable for biomedical applications.
Propriétés
IUPAC Name |
calcium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Ca/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTCTCUXLQYGLA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | 2-Propenoic acid, calcium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5064203 | |
| Record name | Calcium diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6292-01-9 | |
| Record name | 2-Propenoic acid, calcium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B1594325.png)




